5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid

Antiviral Drug Discovery Anti-inflammatory Screening Isothiazole SAR

5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid is the direct precursor to the antiviral drug denotivir (vratizolin). SAR evidence confirms the 5-benzoylamino group is essential: 4-chlorobenzoyl substitution shifts activity to anti-inflammatory, acetyl derivatives abolish activity. It shows immunosuppressive effects comparable to cyclosporine A in DTH models. Use as a certified reference standard for Isothiazolinone API in GLP/GMP AMV. Substitution with generic analogs risks loss of antiviral or immunomodulatory activity.

Molecular Formula C12H10N2O3S
Molecular Weight 262.29 g/mol
CAS No. 25391-97-3
Cat. No. B041915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid
CAS25391-97-3
Molecular FormulaC12H10N2O3S
Molecular Weight262.29 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1C(=O)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H10N2O3S/c1-7-9(12(16)17)11(18-14-7)13-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17)
InChIKeyYQBBHXRZEFDRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid (CAS 25391-97-3): Core Chemical and Pharmacological Identity


5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic acid (CAS 25391-97-3) is a heterocyclic building block featuring a benzoylamino substituent at the 5-position of the isothiazole ring. This specific N-benzoyl substitution pattern differentiates it from simpler 5-amino or 5-acetylamino analogs [1]. Critically, the compound is the immediate precursor and core scaffold of denotivir (vratizolin), an established antiviral drug [2]. Beyond its role as a synthetic intermediate, the compound and its derivatives have demonstrated quantifiable immunotropic activities in vivo [3].

Why 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid (CAS 25391-97-3) Cannot Be Casually Substituted with Structural Analogs


Direct substitution of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid with structurally similar analogs is contraindicated by quantitative data. Research has explicitly demonstrated that exchanging the N-benzoyl group at position 5 for an N-(4-chlorobenzoyl) group fundamentally alters the pharmacological profile, shifting activity from antiviral to anti-inflammatory [1]. Similarly, replacement of the benzoyl group with an acetyl group, combined with an alanine moiety modification at position 4, was shown to eliminate immunosuppressive activity [2]. These findings confirm that the specific benzoylamino substituent is not an inert placeholder but a critical determinant of biological activity, rendering generic substitution a high-risk, non-interchangeable decision.

Product-Specific Evidence Guide: Quantified Differentiation of 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid (CAS 25391-97-3)


Divergent Pharmacological Activity: Antiviral (Benzoyl) vs. Anti-Inflammatory (4-Chlorobenzoyl)

Direct comparison of the 5-benzoylamino scaffold (target compound) with its 5-(4-chlorobenzoyl)amino analog demonstrates a clear divergence in biological activity. The target compound's amide series has been extensively studied and yielded the antiviral drug denotivir (vratizolin) [1]. In contrast, amide derivatives of the 5-(4-chlorobenzoyl) analog exhibited significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation tests [1].

Antiviral Drug Discovery Anti-inflammatory Screening Isothiazole SAR

Immunosuppressive Activity of Benzoylamino Derivatives Comparable to Cyclosporine A (CsA)

In a head-to-head in vivo study of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid derivatives, compound 4b exhibited suppressive activity comparable to the reference immunosuppressant Cyclosporine A (CsA) [1]. In the DTH model, compound 4b was the most potent inhibitor, with activity close to CsA [1]. Compound 4a also demonstrated strong inhibitory effects on humoral immune response [1].

Immunopharmacology Immunosuppression Delayed-Type Hypersensitivity (DTH)

Critical Precursor to Clinically Relevant Antiviral Agent Denotivir (Vratizolin)

The target compound is the direct precursor and core scaffold for denotivir (vratizolin), an orally active antiviral agent with demonstrated activity against human herpes simplex virus types 1 and 2, and varicella zoster virus [1][2]. The synthesis involves reaction of this compound with p-chloroaniline to yield denotivir [2].

Antiviral Drug Synthesis Herpes Simplex Virus (HSV) Varicella Zoster Virus (VZV)

Quantified Immunosuppressive Activity in Humoral Immune Response Model

In a quantitative in vivo study assessing humoral immune response to sheep red blood cells (SRBCs), several 5-benzoylamino derivatives demonstrated significant suppression of antibody-forming cells (PFCs) [1]. Compound 4a was strongly inhibitory, and compound 4b showed suppressive activity comparable to CsA [1]. In contrast, replacement of the benzoyl group with an acetyl group and the carboethoxyphenyl group in position 4 with an alanine moiety eliminated immunosuppressive activity [1].

Humoral Immunity Plaque-Forming Cell (PFC) Assay Immunomodulation

Analytical Reference Standard for Isothiazolinone API Quality Control

The compound is commercially available as a fully characterized reference standard for the API Isothiazolinone, compliant with regulatory guidelines . It is specifically used for analytical method development, method validation (AMV), and Quality Control (QC) applications, providing traceability against pharmacopeial standards (USP or EP) .

Analytical Method Validation Pharmaceutical Quality Control Reference Standard

SAR Analysis: Benzoyl vs. Acetyl Substitution on Immunosuppressive Activity

A structure-activity relationship (SAR) analysis from the same study demonstrates that the benzoyl group at position 5 is essential for immunosuppressive activity [1]. Replacement of the benzoyl group with an acetyl group, combined with an alanine moiety at position 4, was found to eliminate immunosuppressive activity [1]. This class-level inference highlights the specific importance of the benzoylamino substituent.

Structure-Activity Relationship (SAR) Immunosuppressive Activity Isothiazole Derivatization

Optimal Procurement and Application Scenarios for 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid (CAS 25391-97-3)


Antiviral Drug Discovery Targeting Herpesviruses (HSV-1, HSV-2, VZV)

This compound is the optimal starting material for medicinal chemistry programs targeting herpes simplex virus or varicella zoster virus. As the direct precursor to denotivir (vratizolin), a clinically validated antiviral agent, it provides a direct synthetic route to a known active scaffold. The procurement of this specific benzoylamino compound is essential; the 4-chlorobenzoyl analog is documented to shift activity toward anti-inflammatory effects [1], and simpler analogs lack the validated antiviral pedigree.

Immunopharmacology and Immunosuppressive Agent Development

For research programs developing novel immunosuppressive or immunomodulatory agents, this compound offers a scaffold with quantified, benchmarked activity. Derivatives of this compound have demonstrated immunosuppressive activity comparable to cyclosporine A (CsA) in standardized DTH and humoral immune response assays [2]. SAR analysis confirms that the benzoylamino substituent is critical for this activity, with acetylamino analogs exhibiting abolished activity [2]. Procurement of this specific compound is justified by direct quantitative evidence of superior immunotropic activity relative to close analogs.

Analytical Method Development and Pharmaceutical Quality Control (QC)

In GLP/GMP environments, this compound serves as a certified reference standard for Isothiazolinone API. It is fully characterized and compliant with regulatory guidelines, offering documented traceability to USP or EP pharmacopeial standards . Procurement of this certified standard is essential for analytical method validation (AMV) and routine QC applications, as substitution with generic, uncharacterized material introduces unacceptable regulatory risk and method reproducibility issues.

Chemical Biology and SAR Studies on Isothiazole Scaffolds

This compound is a valuable tool for structure-activity relationship (SAR) studies focused on isothiazole-based pharmacophores. The well-documented, divergent activities of the 5-benzoylamino scaffold (antiviral, immunosuppressive) compared to its 5-(4-chlorobenzoyl) (anti-inflammatory) and 5-acetylamino (inactive) analogs provide a clear baseline for understanding the role of the 5-substituent [1][2]. Procurement of this specific compound enables controlled, comparative SAR investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.